molecular formula C26H24N4S2 B10939703 N,N'-di(naphthalen-1-yl)piperazine-1,4-dicarbothioamide

N,N'-di(naphthalen-1-yl)piperazine-1,4-dicarbothioamide

Cat. No.: B10939703
M. Wt: 456.6 g/mol
InChI Key: FXIJNDZUAROLCC-UHFFFAOYSA-N
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Description

N,N-DI(1-NAPHTHYL)TETRAHYDRO-1,4-PYRAZINEDICARBOTHIOAMIDE: is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of naphthyl groups attached to a tetrahydropyrazine core, which is further functionalized with dicarbothioamide groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-DI(1-NAPHTHYL)TETRAHYDRO-1,4-PYRAZINEDICARBOTHIOAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the tetrahydropyrazine core, followed by the introduction of naphthyl groups through nucleophilic substitution reactions. The final step involves the functionalization of the core with dicarbothioamide groups under controlled conditions, often using reagents such as thionyl chloride and amines.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: N,N-DI(1-NAPHTHYL)TETRAHYDRO-1,4-PYRAZINEDICARBOTHIOAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can modify the naphthyl and pyrazine moieties.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may involve the use of strong acids or bases, depending on the specific substitution reaction.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and physical properties.

Scientific Research Applications

Chemistry: N,N-DI(1-NAPHTHYL)TETRAHYDRO-1,4-PYRAZINEDICARBOTHIOAMIDE is used as a building block in the synthesis of more complex organic molecules

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a valuable tool in biochemical studies.

Medicine: The compound’s potential therapeutic properties are being explored, particularly in the development of new drugs targeting specific enzymes and receptors. Its unique structure may offer advantages in terms of selectivity and efficacy.

Industry: In the industrial sector, N,N-DI(1-NAPHTHYL)TETRAHYDRO-1,4-PYRAZINEDICARBOTHIOAMIDE is used in the production of advanced materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of N,N-DI(1-NAPHTHYL)TETRAHYDRO-1,4-PYRAZINEDICARBOTHIOAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to changes in their activity and function. The pathways involved in these interactions are complex and depend on the specific biological context.

Comparison with Similar Compounds

  • N,N’-Bis(1-naphthyl)-N,N’-diphenylbenzidine
  • N,N’-Di-1-naphthyl-N,N’-diphenylbenzidine

Comparison: Compared to similar compounds, N,N-DI(1-NAPHTHYL)TETRAHYDRO-1,4-PYRAZINEDICARBOTHIOAMIDE stands out due to its unique tetrahydropyrazine core and dicarbothioamide functional groups. These structural features confer distinct chemical and physical properties, making it more versatile in various applications. Its ability to undergo a wide range of chemical reactions and form stable complexes with biological macromolecules further highlights its uniqueness.

Properties

Molecular Formula

C26H24N4S2

Molecular Weight

456.6 g/mol

IUPAC Name

1-N,4-N-dinaphthalen-1-ylpiperazine-1,4-dicarbothioamide

InChI

InChI=1S/C26H24N4S2/c31-25(27-23-13-5-9-19-7-1-3-11-21(19)23)29-15-17-30(18-16-29)26(32)28-24-14-6-10-20-8-2-4-12-22(20)24/h1-14H,15-18H2,(H,27,31)(H,28,32)

InChI Key

FXIJNDZUAROLCC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=S)NC2=CC=CC3=CC=CC=C32)C(=S)NC4=CC=CC5=CC=CC=C54

Origin of Product

United States

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